molecular formula C11H12O3 B095063 Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate CAS No. 19310-29-3

Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate

Cat. No. B095063
CAS RN: 19310-29-3
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate” is a chemical compound with the molecular formula C11H12O3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxybenzyl Alcohol, a related compound, is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . Another related compound, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular structure of “Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate” can be represented by the InChI code: 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate” is a liquid at room temperature . It is soluble in water, chloroform, and ethyl acetate . The melting point ranges from 128-130 °C .

properties

IUPAC Name

methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate

CAS RN

19310-29-3
Record name cis(Z)-p-Methoxymethylcinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate
Reactant of Route 2
Reactant of Route 2
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate
Reactant of Route 3
Reactant of Route 3
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate
Reactant of Route 4
Reactant of Route 4
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate
Reactant of Route 5
Reactant of Route 5
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate
Reactant of Route 6
Reactant of Route 6
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.